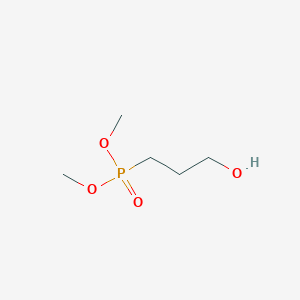
2-(2,4-Difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Voriconazole-d3 N-Oxide is a deuterated derivative of voriconazole, a triazole antifungal medication. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of voriconazole. Voriconazole itself is widely used to treat serious fungal infections, including invasive aspergillosis and candidemia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Voriconazole-d3 N-Oxide involves the N-oxidation of voriconazole. The process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide.
Industrial Production Methods
Industrial production of Voriconazole-d3 N-Oxide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as chromatography to ensure the final product’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Voriconazole-d3 N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents like thionyl chloride
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of Voriconazole-d3 N-Oxide, which are often used to study the compound’s metabolic pathways.
Scientific Research Applications
Voriconazole-d3 N-Oxide is extensively used in scientific research to understand the pharmacokinetics and metabolism of voriconazole. Its applications include:
Chemistry: Studying the compound’s chemical properties and reactions.
Biology: Investigating its effects on fungal cells and its role in antifungal activity.
Medicine: Understanding its pharmacokinetics to optimize voriconazole dosing regimens.
Industry: Developing new antifungal agents and improving existing formulations.
Mechanism of Action
Voriconazole-d3 N-Oxide exerts its effects by inhibiting the enzyme 14-alpha sterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This inhibition disrupts the fungal cell membrane’s integrity, leading to cell lysis and death. The compound’s molecular targets include cytochrome P450 enzymes, particularly CYP2C19, CYP2C9, and CYP3A4, which are involved in its metabolism.
Comparison with Similar Compounds
Voriconazole-d3 N-Oxide is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic studies. Similar compounds include:
Voriconazole: The parent compound, widely used as an antifungal medication.
Fluconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Itraconazole: A triazole antifungal with a broader spectrum of activity but different metabolic pathways.
Voriconazole-d3 N-Oxide’s uniqueness lies in its ability to provide detailed insights into voriconazole’s metabolism, making it an essential compound in pharmacokinetic research.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLFPLUCFPRUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Butynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B15089616.png)
![Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B15089621.png)
![DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]-](/img/structure/B15089623.png)
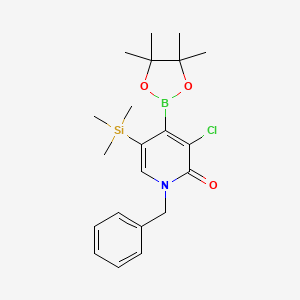
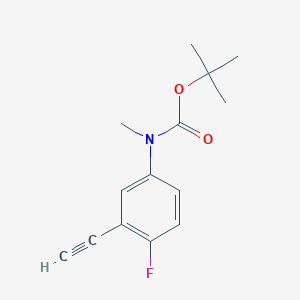

![2-(3,3-Difluoropyrrolidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B15089646.png)
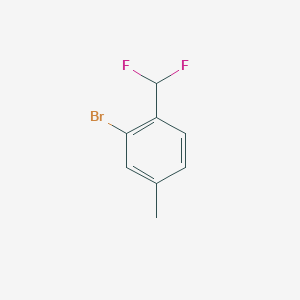
![(Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane](/img/structure/B15089665.png)

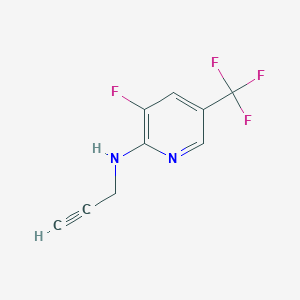
![[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester](/img/structure/B15089719.png)
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15089723.png)
